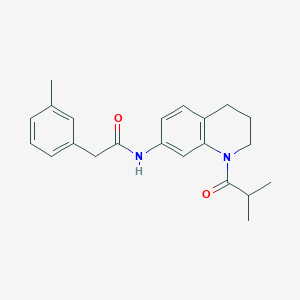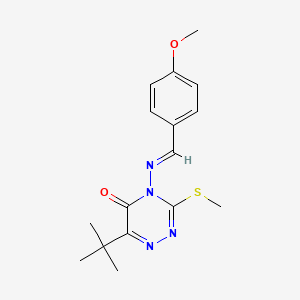
(E)-6-(tert-butyl)-4-((4-methoxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-(tert-butyl)-4-((4-methoxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photokinetic Studies
The compound has been studied in the context of photokinetic experiments, specifically focusing on deamination reactions. Research has indicated that such reactions are dependent on the presence of oxygen and water. These findings are crucial in understanding the environmental behavior of triazine derivatives (Parlar & Pletsch, 1988).
Antimicrobial Applications
There has been significant interest in the antimicrobial properties of triazine derivatives. Studies have synthesized new compounds using this chemical structure and evaluated their in vitro antimicrobial activity against various microorganisms. The effectiveness of these compounds against a range of gram-positive and gram-negative strains highlights their potential in antimicrobial applications (Malik & Patel, 2017).
Anticoccidial Activity
Research into the anticoccidial activity of triazine compounds has been conducted, with some structures showing effectiveness against certain strains. The structural similarity of these compounds to known anticoccidials like robenidine suggests potential utility in this area (Shibamoto & Nishimura, 1986).
Herbicide and Pesticide Research
The compound's structure is closely related to known herbicides and pesticides, such as atrazine and metribuzin. Studies have examined its effect on lignification processes in plants, indicating its potential use in agricultural settings. These applications are significant given the ongoing need for effective agricultural chemicals (Muñoz et al., 1990).
Metabolic Pathways in Plants
Research has also focused on the metabolic pathways of similar compounds in plant systems, such as soybean. Understanding these metabolic processes is critical for assessing the environmental impact and effectiveness of such chemicals in agricultural use (Frear et al., 1985).
Electrochemical Studies
The electrochemical properties of triazine compounds have been explored, with a focus on their reactivity and potential use in various chemical processes. Such studies are valuable for the development of new chemical synthesis methods and materials (Zuman et al., 1998).
Propiedades
IUPAC Name |
6-tert-butyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-16(2,3)13-14(21)20(15(23-5)19-18-13)17-10-11-6-8-12(22-4)9-7-11/h6-10H,1-5H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQZEIULXAAMX-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2750845.png)
![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2750848.png)
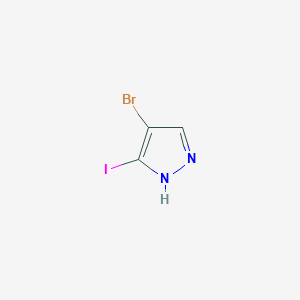
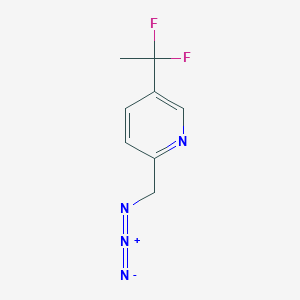
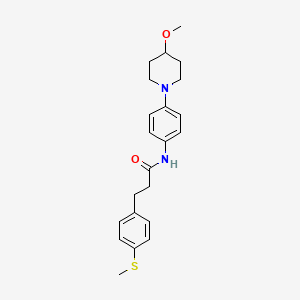
![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2750854.png)

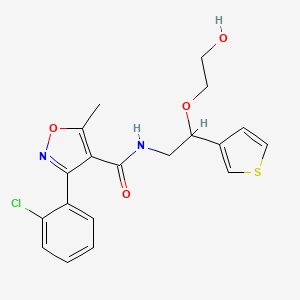

![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one](/img/structure/B2750861.png)
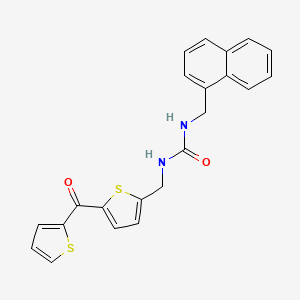
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750864.png)
